N-(2-Hydroxyethyl)nitrous hydrazide
Description
N-(2-Hydroxyethyl)nitrous hydrazide is a hydrazide derivative characterized by a hydroxyethyl group (-CH₂CH₂OH) attached to the hydrazide nitrogen. Hydrazides (R–CONH–NH₂) are versatile compounds widely used as intermediates in synthesizing heterocyclic systems, including triazoles, thiadiazoles, and oxadiazoles . The hydroxyethyl substituent in this compound enhances its solubility and reactivity, making it valuable for pharmaceutical and material science applications. Hydrazides are typically synthesized via condensation of hydrazine with esters or acids , and their reactivity is influenced by substituents on the nitrogen atoms .
Properties
CAS No. |
62507-63-5 |
|---|---|
Molecular Formula |
C2H7N3O2 |
Molecular Weight |
105.10 g/mol |
IUPAC Name |
N-amino-N-(2-hydroxyethyl)nitrous amide |
InChI |
InChI=1S/C2H7N3O2/c3-5(4-7)1-2-6/h6H,1-3H2 |
InChI Key |
KWCMSDGNMDJZHR-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(N)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)nitrous hydrazide typically involves the reaction of hydrazine with an appropriate aldehyde or ketone. One common method is the reaction of hydrazine hydrate with 2-hydroxyethyl nitrite under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the nitrous group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as copper or rhodium can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)nitrous hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrous group to an amine group.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro compounds, amines, and various substituted hydrazides .
Scientific Research Applications
N-(2-Hydroxyethyl)nitrous hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and Schiff bases.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)nitrous hydrazide involves its interaction with cellular components. The compound can form hydrazones with aldehydes and ketones, which can then undergo further reactions. It is believed to exert its effects by interfering with cellular respiration and DNA synthesis, leading to cell death in microbial and cancer cells .
Comparison with Similar Compounds
Table 1: Anti-Inflammatory Activity of Hydrazide Derivatives
| Compound | Substituents | Edema Reduction (%) | Reference |
|---|---|---|---|
| 9d | 4-Cl-benzylidene, phenoxy | 45 | |
| Diclofenac (reference) | – | 35–40 |
Polymer Modification
N-(Benzoyl) stearic acid hydrazide enhances the mechanical properties of poly(L-lactic acid) (PLLA). At 5% loading, it increases tensile strength by 25%, modulus by 18%, and elongation at break by 30% . The hydroxyethyl group in this compound may similarly act as a plasticizer or nucleating agent, though its nitrous moiety could introduce oxidative instability compared to stearic acid derivatives .
Table 2: Mechanical Properties of Hydrazide-Modified PLLA
| Additive | Tensile Strength Increase (%) | Modulus Increase (%) | Elongation Increase (%) | Reference |
|---|---|---|---|---|
| N-(Benzoyl) stearic acid hydrazide | 25 | 18 | 30 |
Antimicrobial and Antifungal Activity
Thiazolidinone derivatives synthesized from nicotinic acid hydrazide (e.g., N-(5-methyl-4-oxo-thiazolidin-3-yl)-nicotinamide) exhibit potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to ampicillin . Similarly, benzoic acid hydrazide derivatives show broad-spectrum antifungal activity .
Table 3: Antimicrobial Activity of Hydrazide Derivatives
| Compound | Target Microbes | MIC (μg/mL) | Reference |
|---|---|---|---|
| Thiazolidinone derivative | S. aureus, E. coli | 2–4 | |
| Benzoic acid hydrazide | Candida albicans | 8–16 |
CFTR Inhibition
Glycine hydrazides like GlyH-101 inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) with a Ki of 1.4 μM at +60 mV. The naphthalenyl and dibromophenol substituents in GlyH-101 facilitate pore occlusion via π-stacking and halogen bonding .
Stability and Reactivity
Hydrazides like daminozide undergo Cu²⁺-catalyzed oxidative degradation, with rate constants increasing in the presence of halides (e.g., Cl⁻) . This compound may exhibit similar susceptibility to metal-induced oxidation, limiting its stability in environmental or biological systems. In contrast, N-alkyl hydrazides (e.g., 2-hydroxy-N,N-dimethylacetohydrazide) are more stable and serve as reliable intermediates for heterocycle synthesis .
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